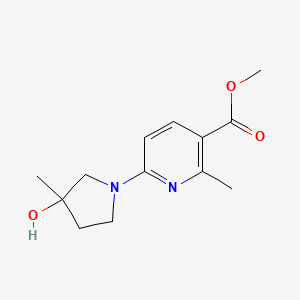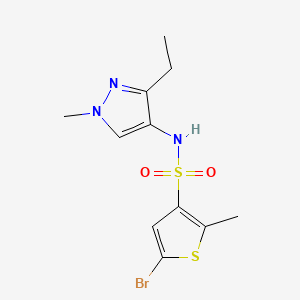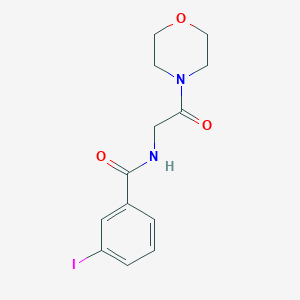![molecular formula C12H14ClNO4 B6644032 2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a methoxy-methylpropanoyl-amino group at the fourth position on the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-aminobenzoic acid with 2-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the methoxy-methylpropanoyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro group and the methoxy-methylpropanoyl-amino moiety play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
2-Chloro-4-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of the methoxy-methylpropanoyl-amino group.
4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the methoxy-methylpropanoyl-amino group.
2-Amino-4-chlorobenzoic acid: Similar structure but with an amino group instead of the methoxy-methylpropanoyl-amino group.
Uniqueness
2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid is unique due to the presence of both the chloro group and the methoxy-methylpropanoyl-amino moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,18-3)11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUMVJAIXIYBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)

![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)

![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
